molecular formula C22H24N2O5 B3209100 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide CAS No. 1058202-67-7

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide

Cat. No.: B3209100
CAS No.: 1058202-67-7
M. Wt: 396.4
InChI Key: TXOCVMCCOIOGSH-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is a novel synthetic compound designed for biochemical research, incorporating multiple pharmacologically active motifs. Its structure features a 3,4-dimethoxybenzamide moiety linked to an indoline scaffold, which is further functionalized with a tetrahydrofuran-2-carbonyl group. The 3,4-dimethoxyphenyl component is a structure of significant interest in medicinal chemistry. Research on compounds containing this group has demonstrated potent cytotoxic activity against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC), by inducing apoptosis and inhibiting cell migration . The indolin-2-one core is a privileged structure in drug discovery, known to interact with a variety of biological targets. Its derivatives have been investigated as inhibitors for key signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancers and plays a critical role in cell survival and proliferation . The integration of the tetrahydrofuran ring adds a stereochemically defined element that can influence the compound's conformation and binding affinity to specific protein targets. This combination of structural features suggests potential research applications for this compound as a candidate for investigating kinase inhibition and pathways involved in oncogenesis. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-18-8-6-15(12-20(18)28-2)21(25)23-16-7-5-14-9-10-24(17(14)13-16)22(26)19-4-3-11-29-19/h5-8,12-13,19H,3-4,9-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOCVMCCOIOGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.

    Functionalization: The indole core is then functionalized with a tetrahydrofuran-2-carbonyl group through a Friedel-Crafts acylation reaction.

    Attachment of the Benzamide Group: The final step involves coupling the functionalized indole with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Benzamide Derivatives

A critical class of analogs includes N-substituted benzamides, such as 3,4-dichloro-N-[1-(dimethylamino)-cyclohexyl]methylbenzamide (compound from ). Key differences and similarities:

  • Structural Variations: The target compound features a 3,4-dimethoxy benzamide group, whereas the dichloro analog substitutes methoxy groups with chlorine atoms. The indolinyl-tetrahydrofuran moiety in the target compound is replaced by a dimethylamino-cyclohexyl group in the dichloro analog.
  • Biological Activity :
    • The dichloro analog exhibited high affinity for opioid receptors, suggesting that halogenation enhances lipophilicity and receptor binding .
    • The methoxy groups in the target compound may improve metabolic stability compared to halogenated analogs but could reduce membrane permeability.

Chromone-2-Carboxamide Analogs

describes 3,4-dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s) , a chromone-carboxamide derivative.

  • Structural Comparison: Both compounds share the 3,4-dimethoxy benzamide core.
  • Functional Implications :
    • Chromone derivatives are associated with antioxidant and antimicrobial activities, whereas indolinyl groups (as in the target compound) are often linked to kinase inhibition or CNS-targeted effects .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Benzamide 3,4-dimethoxy, indolinyl-tetrahydrofuran ~443.5 (estimated) Not explicitly stated -
3,4-Dichloro-N-[1-(dimethylamino)-cyclohexyl]methylbenzamide Benzamide 3,4-dichloro, dimethylamino-cyclohexyl ~395.3 Opioid receptor affinity
3,4-Dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide Chromone-2-carboxamide 3,4-dimethoxy, chromen-2-yl 353.3 Antimicrobial potential
Thiazol-containing benzamide () Benzamide 3,4-dimethoxy, tetrahydrobenzo[d]thiazol ~556.0 Intermediate in API synthesis

Research Findings and Implications

  • Bulky substituents (e.g., tetrahydrofuran-carbonyl) may improve metabolic stability but reduce blood-brain barrier penetration compared to smaller groups like dimethylamino-cyclohexyl .
  • Pharmacokinetic Considerations :
    • The tetrahydrofuran moiety in the target compound could increase solubility in aqueous media, a advantage over purely aromatic analogs like chromone derivatives .

Biological Activity

3,4-Dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is an organic compound with a complex structure that includes a benzamide moiety, an indoline structure, and a tetrahydrofuran substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in treating cancer and inflammatory diseases. The unique structural features may enhance its biological activity by influencing its pharmacokinetics and pharmacodynamics.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Benzamide Moiety : This part of the molecule is known for its diverse biological activities, including anti-inflammatory and analgesic effects.
  • Indoline Structure : Indoles and their derivatives have been reported to exhibit various biological activities, including anticancer properties.
  • Tetrahydrofuran Substituent : The carbonyl group attached to the tetrahydrofuran ring is expected to participate in nucleophilic reactions, potentially enhancing the compound's reactivity and biological interactions.

Biological Activity Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities. The following table summarizes some relevant findings from studies on indole derivatives:

Compound NameBiological ActivityNotable Findings
SertralineAntidepressantSelective serotonin reuptake inhibitor with significant efficacy in treating depression.
IndomethacinAnti-inflammatoryExhibits potent anti-inflammatory effects through inhibition of cyclooxygenase enzymes.
Tetrahydroquinoline derivativesAnticancer and antiviralShow promising results in various cancer models, indicating potential as therapeutic agents.
Benzamide derivativesDiverse pharmacological effectsVarying substitutions lead to different activity profiles across multiple biological targets.

The distinct combination of the tetrahydrofuran carbonyl group with the indoline structure may contribute to unique pharmacodynamics compared to more traditional benzamides or indoles.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. Molecular docking studies can provide insights into binding affinities and interaction modes with target proteins relevant to its therapeutic applications. For instance, potential targets may include:

  • Enzymes involved in cancer progression : Such as protein kinases or histone deacetylases (HDACs).
  • Inflammatory mediators : Compounds that inhibit pathways like NF-kB or STAT3 could reduce inflammation.

Case Studies and Research Findings

Recent studies have focused on the antiproliferative effects of similar compounds against various cancer cell lines. For example:

  • Antiproliferative Activity : A study demonstrated that certain indole derivatives exhibit significant antiproliferative activity against melanoma cells (IC50 = 0.58 μM), suggesting that modifications to the indole scaffold can enhance efficacy .
  • Inhibition of Key Pathways : Research on related compounds showed that they could inhibit critical survival signaling pathways (e.g., ERK and AKT), which are often upregulated in cancer cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of specific functional groups significantly impacts the biological activity of these compounds. For instance, variations in the substituents on the benzene ring can lead to diverse pharmacological effects.

Q & A

What are the key synthetic challenges in preparing 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide, and how can reaction conditions be optimized?

Basic Research Question
The synthesis involves multi-step reactions, including amide coupling and heterocyclic functionalization. Challenges include steric hindrance from the indoline-tetrahydrofuran moiety and ensuring regioselectivity during benzamide formation.
Methodological Answer :

  • Coupling Agents : Use carbodiimides (e.g., EDCI) with DMAP as a catalyst to enhance amide bond formation efficiency .
  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves intermediates, monitored via TLC or HPLC .

How does the tetrahydrofuran-2-carbonyl group influence the compound’s conformational stability and bioavailability?

Advanced Research Question
The tetrahydrofuran ring introduces rigidity, potentially enhancing binding affinity to biological targets. However, its stereochemistry and carbonyl orientation may affect solubility.
Methodological Answer :

  • Computational Modeling : Perform DFT calculations to assess rotational barriers of the tetrahydrofuran-carbonyl bond .
  • Solubility Assays : Compare logP values of analogs with/without the tetrahydrofuran moiety using shake-flask methods .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial orientation and hydrogen-bonding patterns .

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Research Question
Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms methoxy groups (δ 3.8–4.0 ppm) and amide protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~451.2) .
  • HPLC-PDA : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) assesses purity (>95%) .

How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities.
Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (nM–μM) in multiple cell lines (e.g., HeLa, MCF-7) .
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with assays .

What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question
Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace dimethoxy with methylenedioxy) to assess electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., carbonyl vs. methoxy) .
  • In Silico Docking : Target enzymes like kinases or HDACs with AutoDock Vina to predict binding modes .

How can metabolic stability and in vivo pharmacokinetics be evaluated preclinically?

Advanced Research Question
Methodological Answer :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
  • Pharmacokinetic Studies : Administer IV/PO in rodents, collect plasma at intervals, and calculate AUC, t1/2 .

What are the ethical and safety considerations for handling this compound in laboratory settings?

Basic Research Question
Methodological Answer :

  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity in zebrafish embryos .
  • Waste Disposal : Follow NIH guidelines for halogenated solvents and amide-containing waste .
  • Occupational Health : Use fume hoods, gloves, and LC-MS-compatible PPE during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide
Reactant of Route 2
3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide

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